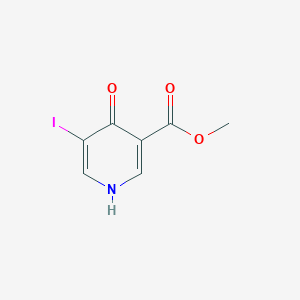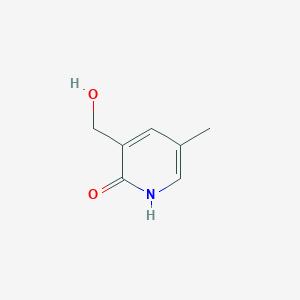![molecular formula C7H10N2O B13673656 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol: is a heterocyclic compound with the molecular formula C7H10N2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol typically involves the condensation of Meldrum’s acid with 2-(nitromethylene)imidazolidine and aldehydes in the presence of sodium bromide in propanol. The reaction is carried out under constant current density at room temperature .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .
Biology: The compound has shown promise in biological studies, particularly in the development of antibacterial agents. Derivatives of this compound have exhibited significant antibacterial activity against various strains of bacteria .
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as therapeutic agents, including antimicrobial and anti-inflammatory properties .
Industry: The compound is also used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The exact mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, leading to the inhibition of bacterial growth. The compound may also modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
- 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Comparison: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol is unique due to its specific structural features and the presence of a hydroxyl group at the 5-position, which may contribute to its distinct biological activities. Compared to its analogs, this compound has shown promising antibacterial and anti-inflammatory properties, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h4-5,7,10H,1-3H2 |
Clave InChI |
YVYBUPZVAYRUED-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2C=CN=C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


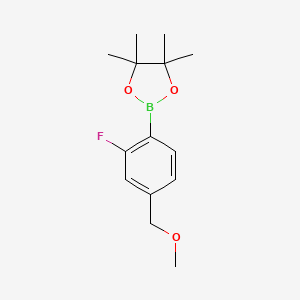
![6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13673575.png)
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13673581.png)
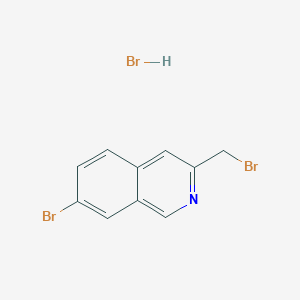

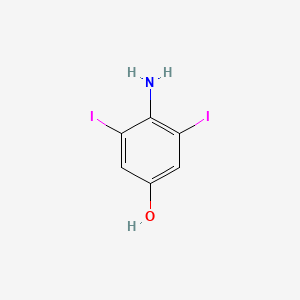

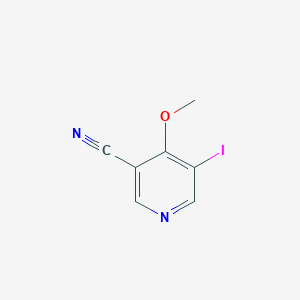
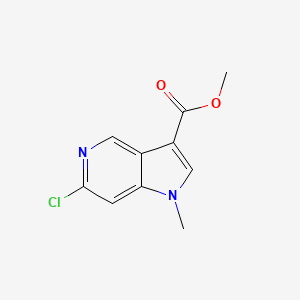
![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)

